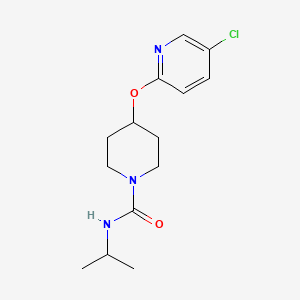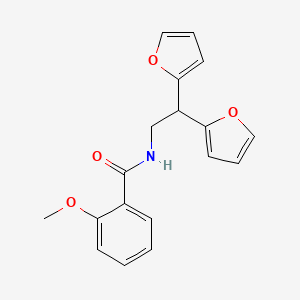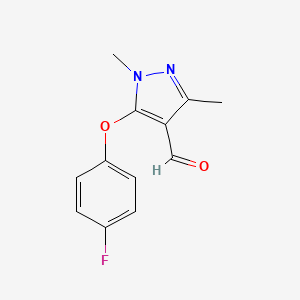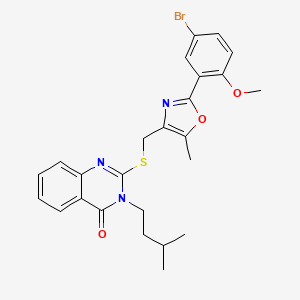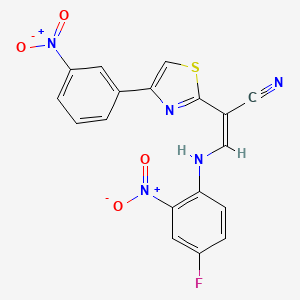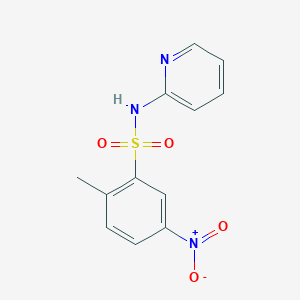
2-methyl-5-nitro-N-pyridin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-nitro-N-pyridin-2-ylbenzenesulfonamide (MNPS) is a synthetic compound that has gained attention in scientific research for its potential use as a pharmacological agent. MNPS belongs to the class of sulfonamide compounds that have been widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-N-pyridin-2-ylbenzenesulfonamide is not fully understood. However, it is believed that the sulfonamide group in this compound plays a crucial role in its biological activity by forming hydrogen bonds with the target molecules. This compound has been shown to inhibit the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.
Advantages and Limitations for Lab Experiments
2-methyl-5-nitro-N-pyridin-2-ylbenzenesulfonamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound has been shown to exhibit diverse biological activities, making it a versatile compound for research. However, this compound has some limitations in laboratory experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied in vivo, and its toxicity profile is not well-established.
Future Directions
2-methyl-5-nitro-N-pyridin-2-ylbenzenesulfonamide has several potential future directions for research. It can be studied as a potential therapeutic agent in various diseases such as cancer, inflammation, and bacterial infections. This compound can be further studied for its potential use as a fluorescent probe and as a ligand in coordination chemistry. Additionally, this compound can be studied for its potential use in drug delivery systems and as a scaffold for the design of new compounds with diverse biological activities.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research for its potential use as a pharmacological agent. This compound has been shown to exhibit diverse biological activities, making it a versatile compound for research. This compound has several potential future directions for research, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
2-methyl-5-nitro-N-pyridin-2-ylbenzenesulfonamide can be synthesized by a multistep reaction sequence that involves the condensation of 2-nitropyridine with 2-chlorobenzenesulfonamide followed by reduction of the nitro group and finally, methylation of the resulting amine. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Scientific Research Applications
2-methyl-5-nitro-N-pyridin-2-ylbenzenesulfonamide has been studied extensively for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been studied as a potential inhibitor of various enzymes such as carbonic anhydrase, cholinesterase, and tyrosinase. Additionally, this compound has been studied for its potential use as a fluorescent probe and as a ligand in coordination chemistry.
properties
IUPAC Name |
2-methyl-5-nitro-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-5-6-10(15(16)17)8-11(9)20(18,19)14-12-4-2-3-7-13-12/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQOMEKCVFTQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azabicyclo[4.2.0]octan-8-one](/img/structure/B2665747.png)

![(E)-N-[1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2665750.png)
![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B2665751.png)

![3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2665753.png)
![[(3-Carbamoylthiophen-2-yl)carbamoyl]methyl 3-methylfuran-2-carboxylate](/img/structure/B2665756.png)
